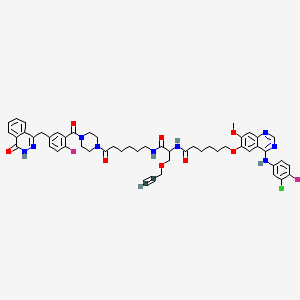
c-ABL-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-ABL-IN-4 is a potent inhibitor of the non-receptor tyrosine kinase c-Abl. This kinase is involved in various cellular processes, including cell differentiation, division, adhesion, and stress response. The inhibition of c-Abl has been explored for therapeutic applications, particularly in neurodegenerative diseases like Parkinson’s disease and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of c-ABL-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to ensure consistency and scalability. Process optimization is crucial to maintain high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: c-ABL-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of c-Abl kinase activity.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases like Parkinson’s disease and certain cancers.
Mechanism of Action
c-ABL-IN-4 exerts its effects by binding to the active site of the c-Abl kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream substrates, which in turn affects various cellular processes such as cell cycle regulation, apoptosis, and DNA repair. The molecular targets and pathways involved include the interaction with p53 and p73, which are critical for cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Imatinib: A well-known c-Abl inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: Another c-Abl inhibitor with improved potency and selectivity.
Dasatinib: A multi-targeted kinase inhibitor that also inhibits c-Abl.
Uniqueness of c-ABL-IN-4: this compound is unique due to its specific binding affinity and inhibitory potency against c-Abl. Unlike other inhibitors, this compound has shown promising results in preclinical studies for neurodegenerative diseases, highlighting its potential as a therapeutic agent beyond cancer treatment .
Properties
Molecular Formula |
C18H11ClF3N3O3 |
|---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-1-(5-fluoropyridin-3-yl)-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C18H11ClF3N3O3/c19-18(21,22)28-15-4-2-13(3-5-15)24-17(27)11-1-6-16(26)25(10-11)14-7-12(20)8-23-9-14/h1-10H,(H,24,27) |
InChI Key |
FOOZIJPEYWOMDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN(C(=O)C=C2)C3=CC(=CN=C3)F)OC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)











